L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine

Description

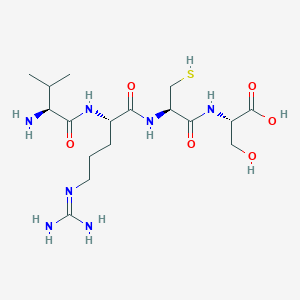

L-Valyl-N⁵-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine is a tetrapeptide featuring a structurally unique sequence:

- N-terminal L-valine: A branched-chain amino acid contributing hydrophobicity.

- N⁵-(diaminomethylidene)-L-ornithine: A modified ornithine residue with a guanidino group at the δ-position, enhancing hydrogen-bonding capacity and structural rigidity.

- L-cysteine: Contains a thiol (-SH) group, enabling disulfide bond formation and redox activity.

- C-terminal L-serine: A polar residue with a hydroxyl (-OH) group, influencing solubility and hydrogen-bonding interactions.

Properties

CAS No. |

798540-70-2 |

|---|---|

Molecular Formula |

C17H33N7O6S |

Molecular Weight |

463.6 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C17H33N7O6S/c1-8(2)12(18)15(28)22-9(4-3-5-21-17(19)20)13(26)24-11(7-31)14(27)23-10(6-25)16(29)30/h8-12,25,31H,3-7,18H2,1-2H3,(H,22,28)(H,23,27)(H,24,26)(H,29,30)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

SXOJLMLXFHABEU-BJDJZHNGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid (L-valine) is attached to the resin.

Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (L-ornithine) is coupled using a coupling reagent such as HBTU or DIC.

Addition of the diaminomethylidene group: The diaminomethylidene group is introduced to the L-ornithine residue.

Sequential addition of remaining amino acids: L-cysteine and L-serine are added sequentially using the same deprotection and coupling steps.

Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound would follow similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems would be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.

Substitution: Various coupling reagents such as HBTU, DIC, or EDC can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Formation of free thiol-containing peptides.

Substitution: Modified peptides with different amino acid sequences or chemical groups.

Scientific Research Applications

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and enzyme activity.

Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine depends on its specific application. In general, peptides can interact with proteins, enzymes, and receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The diaminomethylidene group may enhance binding affinity or specificity by forming additional hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimates based on residue substitutions and evidence from .

Key Differences and Implications

Amino Acid Substitutions: L-Cysteinyl vs. L-Serine vs. L-Cysteine: Replacing cysteine’s thiol with serine’s hydroxyl (-OH) increases polarity and hydrogen-bonding capacity, likely enhancing solubility in aqueous environments but reducing thiol-mediated reactivity .

Physicochemical Properties :

- The target compound’s higher estimated TPSA (250 vs. 216 Ų) and hydrogen-bonding capacity suggest stronger interactions with polar biological targets (e.g., enzymes, membranes) compared to its alanine-containing analog .

- The molecular weight difference (~70 g/mol) reflects added oxygen and hydrogen from serine, altering pharmacokinetic properties like diffusion rates.

Synthetic and Analytical Methods :

- Both compounds require advanced techniques for structural confirmation. For example, Marfey’s analysis (used in related peptides ) and total synthesis with NMR validation are critical for resolving stereochemistry and verifying sequences.

Biological Activity

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine is a complex peptide compound with significant implications in biological systems. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps in the synthesis include:

- Activation of Amino Acids : Using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Coupling : Activated amino acids are coupled to the resin-bound peptide chain.

- Deprotection : Protective groups on the amino acids are removed to facilitate subsequent coupling.

- Cleavage and Purification : The completed peptide is cleaved from the resin and purified.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, influencing various biological pathways:

- Neuroprotective Effects : Similar to L-serine, this compound may exhibit neuroprotective properties by modulating NMDA receptor activity, which is crucial in synaptic plasticity and memory function. Studies indicate that L-serine can alleviate neurotoxicity by activating glycine receptors, thus promoting neuronal survival under stress conditions .

- Cell Proliferation and Differentiation : The compound plays a role in cell proliferation, particularly in neural stem cells (NSCs), promoting their differentiation into oligodendrocytes, which are essential for myelination in the central nervous system .

Table 1: Summary of Research Findings

| Study Reference | Findings | Model Organism | Dosage |

|---|---|---|---|

| Wang et al., 2019 | L-serine protects against white matter injury by promoting oligodendrocyte proliferation | Mice | 114, 342, or 1026 mg/kg (i.p.) |

| Levine et al., 2017 | L-serine shows therapeutic effects in ALS patients | Human | 0.5, 2.5, 7.5, or 15 g/dose (p.o.) |

| Sun et al., 2014 | Neuroprotective effects through glycine receptor activation | In vitro studies | N/A |

These studies highlight the potential of this compound as a therapeutic agent for neurodegenerative diseases by enhancing neuroprotection and promoting cellular repair mechanisms.

4. Potential Therapeutic Applications

Given its biological activities, this compound shows promise in various therapeutic contexts:

- Neurodegenerative Diseases : Its ability to modulate excitotoxic pathways makes it a candidate for treating conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).

- Cellular Repair : The compound's role in promoting oligodendrocyte proliferation suggests potential applications in demyelinating diseases such as multiple sclerosis.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine, and how can purity be optimized during solid-phase peptide synthesis (SPPS)?

- Methodology : Use Fmoc-based SPPS with orthogonal protection for the diaminomethylidene group on ornithine. The cysteine residue requires tert-butylthio (S-Trt) protection to prevent disulfide formation. Coupling efficiency can be monitored via Kaiser tests, and cleavage/deprotection should employ a TFA cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane). Post-synthesis, purify via reversed-phase HPLC (RP-HPLC) using a C18 column and acetonitrile/0.1% TFA gradient (e.g., 5–35% over 30 min) to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its sequence and modifications?

- Methodology :

- Mass Spectrometry : Use MALDI-TOF or ESI-MS to verify molecular weight (theoretical MW: ~620.8 g/mol for the core sequence; adjust for modifications) .

- NMR : Assign peaks using 2D techniques (COSY, HSQC) in D2O or DMSO-d5. Focus on δ 7.5–8.5 ppm for amide protons and δ 1.0–2.5 ppm for valine/isopropyl groups .

- Amino Acid Analysis : Hydrolyze with 6M HCl at 110°C for 24 hr and quantify residues via HPLC .

Q. What stability challenges arise during storage of this peptide, particularly regarding the cysteine and serine residues?

- Methodology : Store lyophilized peptide at -20°C under argon to prevent oxidation of cysteine (to cystine) and hydrolysis of serine. For aqueous solutions, use 0.1% TFA (pH ~2) to minimize degradation. Monitor stability via RP-HPLC at 214 nm over 14 days at 4°C and 25°C to assess aggregation or fragmentation .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its interaction with cation transporters (e.g., NHE isoforms)?

- Methodology :

- Circular Dichroism (CD) : Analyze secondary structure in PBS (pH 7.4) and compare with computational models (e.g., Rosetta or GROMACS). Look for β-turn motifs near the diaminomethylidene group .

- Surface Plasmon Resonance (SPR) : Immobilize NHE1 on a CM5 chip and measure binding kinetics (KD, kon/koff) at varying ionic strengths to assess competitive inhibition .

- Mutagenesis : Replace ornithine with lysine in analogs to evaluate the role of the diaminomethylidene group in transporter affinity .

Q. What experimental approaches can resolve contradictions in reported bioactivity data (e.g., inconsistent IC50 values against proteases)?

- Methodology :

- Standardized Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin L) in pH-optimized buffers. Include controls for autoproteolysis and non-specific binding .

- Data Normalization : Account for batch-to-batch peptide purity variations by normalizing activity to HPLC-quantified active concentration .

- Molecular Docking : Compare predicted binding poses (AutoDock Vina) with crystal structures of target proteases to identify critical residues (e.g., cysteine’s thiol group) .

Q. How can the redox sensitivity of the cysteine residue be exploited for targeted drug delivery systems?

- Methodology :

- Disulfide Crosslinking : Conjugate the peptide to PEGylated nanoparticles via cysteine’s thiol group. Measure release kinetics in glutathione-rich (10 mM) vs. low-glutathione (1 µM) environments using fluorescence quenching .

- In Vivo Imaging : Label with near-infrared dyes (e.g., Cy7.5) and track biodistribution in murine models via IVIS imaging, focusing on tissues with high reductase activity (e.g., liver) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.